Superior Biochemical Potency and CDK2 Selectivity Compared to First-Generation Atuveciclib (BAY-1143572)
(-)-Enitociclib demonstrates a 4.3-fold improvement in biochemical potency (IC50 3 nM vs. 13 nM) and a 3.6-fold improvement in CDK9/CDK2 selectivity (120-fold vs. 33-fold) compared to the first-generation oral CDK9 inhibitor Atuveciclib (BAY-1143572) [1]. This enhanced selectivity is critical for minimizing off-target toxicity associated with CDK2 inhibition.
| Evidence Dimension | CDK9/CycT1 Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Atuveciclib (BAY-1143572): 13 nM |
| Quantified Difference | 4.3-fold improvement |
| Conditions | Enzymatic assay |
Why This Matters
The improved biochemical potency of (-)-Enitociclib translates to lower effective doses in vivo, potentially reducing systemic toxicity and enabling a more favorable therapeutic window, a critical factor for procurement and clinical trial design.
- [1] TargetMol. Atuveciclib (BAY 1143572) product page. View Source
